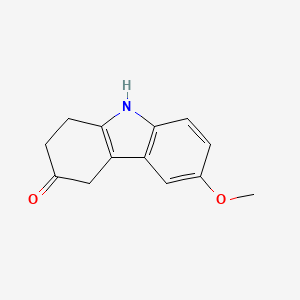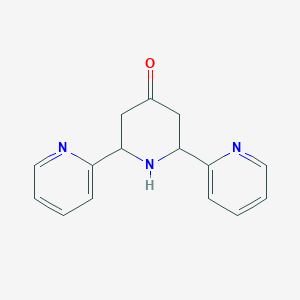![molecular formula C29H35N7O B12344764 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12344764.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Vorbereitungsmethoden
The synthesis of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexaazatetracyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the tetrahydroisoquinolinyl group: This can be done through nucleophilic substitution or addition reactions.
Final assembly of the butanone moiety: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and continuous flow techniques.
Analyse Chemischer Reaktionen
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Addition: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism by which 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like X-ray crystallography or molecular docking can elucidate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one include other polycyclic aromatic compounds and heterocyclic compounds with similar functional groups. Examples include:
Anthracene derivatives: These compounds share the polycyclic aromatic structure and can undergo similar chemical reactions.
Isoquinoline derivatives: These compounds have the tetrahydroisoquinoline moiety and are used in various medicinal chemistry applications.
Phenyl-substituted compounds: These compounds have phenyl groups attached to different core structures, influencing their chemical and physical properties.
The uniqueness of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0
Eigenschaften
Molekularformel |
C29H35N7O |
|---|---|
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
InChI |
InChI=1S/C29H35N7O/c37-26(34-18-17-20-9-4-5-12-22(20)19-34)16-8-15-25-31-32-29-35(25)24-14-7-6-13-23(24)28-30-27(33-36(28)29)21-10-2-1-3-11-21/h1-5,9-12,23-24,27-28,30,33H,6-8,13-19H2 |
InChI-Schlüssel |
FBCPVAQBQHOUDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCC6=CC=CC=C6C5)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)

![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)

![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)
![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12344716.png)

![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)




![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12344752.png)

